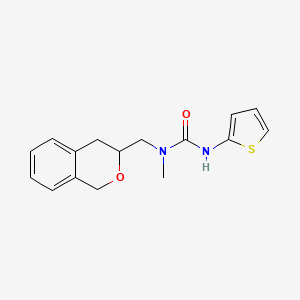
1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea, also known as IMTU, is a synthetic compound that has been studied for its potential use in scientific research. IMTU is a urea derivative that has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Hydrogelation and Anion Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound structurally related to 1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea, has been studied for its ability to form hydrogels in acidic conditions. The rheology and morphology of these gels can be altered by the identity of the anion, showcasing the compound's potential in creating tunable materials for various scientific applications (Lloyd & Steed, 2011).
Conformational Adjustments in Molecular Assemblies
Conformational adjustments through carbon-nitrogen bond rotation in molecules similar to 1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea, specifically in 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea derivatives, have been observed. These adjustments are crucial for understanding the self-assembly and polymorphism of molecular structures, which could be relevant in material science and nano-technology research (Phukan & Baruah, 2016).
Anticancer and Enzyme Inhibition Studies
Urea derivatives, including some structurally similar to 1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea, have been synthesized and evaluated for their anticancer activities and enzyme inhibition properties. These studies contribute to the development of new therapeutic agents and deepen our understanding of the molecular basis of diseases (Mustafa, Perveen, & Khan, 2014).
Anion Recognition and Photophysical Studies
Functionalized phenyl unsymmetrical ureas and thioureas, related to 1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea, possessing silatranes have been synthesized and analyzed for their anion recognition properties. These compounds exhibit distinct photophysical behaviors, influenced by the electronic properties of substituents, which could be exploited in the development of sensors and molecular recognition systems (Singh et al., 2016).
properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-methyl-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18(16(19)17-15-7-4-8-21-15)10-14-9-12-5-2-3-6-13(12)11-20-14/h2-8,14H,9-11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRJIHSOSIOOKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

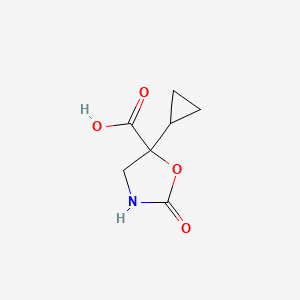
![2-[(6-Chloropyridazin-3-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2367864.png)
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2367866.png)
![N-(2-ethoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2367867.png)
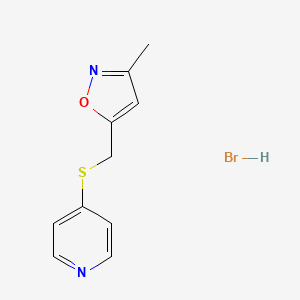


![(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2367872.png)
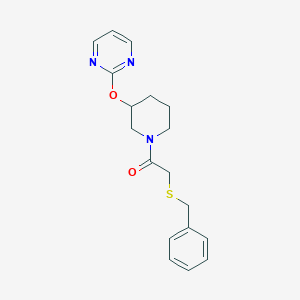
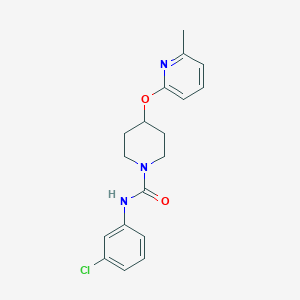
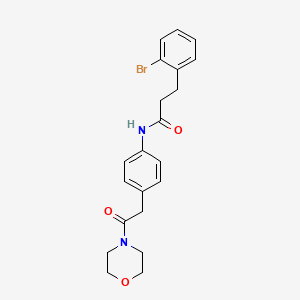

![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)
![2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)